2-[4-[(5,6-Diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid
CAS No.:
Cat. No.: VC16625613
Molecular Formula: C25H29N3O3
Molecular Weight: 426.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H29N3O3 |
|---|---|
| Molecular Weight | 426.6 g/mol |
| IUPAC Name | 2-[4-[(5,6-diphenylpyrazin-2-yl)-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]butoxy]acetic acid |
| Standard InChI | InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i1D3,2D3,19D |
| Standard InChI Key | OJQMKCBWYCWFPU-HXAWLNHQSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
| Canonical SMILES | CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C25H29N3O3) integrates a diphenylpyrazine moiety, a four-carbon butoxy linker, and an acetic acid group. The pyrazine ring’s 2-position is substituted with an isopropylamino group, while positions 5 and 6 are occupied by phenyl rings, creating a planar, aromatic system conducive to receptor interactions . Deuterium substitution at the isopropyl group’s methyl positions (yielding 1,1,1,2,3,3,3-heptadeuteriopropan-2-yl) enhances the compound’s molecular weight to approximately 426.5 g/mol, though exact measurements for the deuterated variant require further validation .
Table 1: Key Physicochemical Properties
Deuteration and Isotopic Effects
Deuteration at the isopropyl group aims to modulate the compound’s pharmacokinetics by altering carbon-deuterium bond kinetics. This strategy, known as the kinetic isotope effect, reduces hepatic metabolism via cytochrome P450 enzymes, potentially prolonging the plasma half-life and minimizing metabolite-related toxicity . Comparative studies between deuterated and non-deuterated analogs are necessary to quantify these effects fully.
Synthesis and Manufacturing
Synthetic Pathways
The non-deuterated parent compound, MRE-269, is synthesized through a multi-step sequence involving:
-
Pyrazine Ring Formation: Condensation of 1,2-diketones with diamines under acidic conditions to yield the 5,6-diphenylpyrazine core .
-
Side Chain Introduction: Nucleophilic substitution of a bromobutoxy intermediate with isopropylamine, followed by coupling with bromoacetic acid to install the carboxylic acid terminus .
-
Deuteration: For the deuterated variant, the isopropyl group is synthesized using deuterated reagents (e.g., D2O or deuterated propene) to achieve >99% isotopic incorporation at the specified positions .
Analytical Characterization
Quality control employs high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and mass spectrometry (ESI-MS) to confirm purity (>99%) and isotopic enrichment. Nuclear magnetic resonance (NMR) spectroscopy verifies structural integrity, with deuterium incorporation assessed via 2H NMR or mass shifts in MS spectra .
Pharmacological Profile
Mechanism of Action
As a prostacyclin (IP) receptor agonist, the compound mimics prostacyclin’s vasodilatory and antiproliferative effects by activating Gs-protein-coupled receptors, elevating intracellular cAMP levels. This mechanism reduces pulmonary vascular resistance and inhibits platelet aggregation, making it pivotal in PAH management .
Table 2: Pharmacodynamic Parameters (Non-Deuterated Form)
| Parameter | Value | Source |
|---|---|---|
| EC50 (IP Receptor) | 0.4 nM | |
| Selectivity (vs. EP1-4) | >1000-fold | |
| Plasma Half-Life | 6–8 hours |
Pharmacokinetics
Deuteration is anticipated to alter absorption, distribution, metabolism, and excretion (ADME) profiles:
-
Absorption: High oral bioavailability (>80%) due to carboxylic acid’s ionization at intestinal pH .
-
Metabolism: Hepatic oxidation via CYP2C8 and CYP3A4, with deuterated forms expected to exhibit slower oxidation rates .
-
Excretion: Renal elimination of glucuronidated metabolites (60%), with fecal excretion accounting for 35% .
Clinical Applications
Pulmonary Arterial Hypertension
The non-deuterated metabolite, MRE-269, underpins selexipag’s efficacy in PAH. In the GRIPHON trial, selexipag reduced morbidity/mortality by 40% versus placebo, with sustained hemodynamic improvements . Deuteration may enhance therapeutic indices by enabling lower doses or less frequent administration, though clinical data remain pending.
Emerging Indications
Preclinical studies suggest potential in:
-
Systemic Sclerosis: Attenuation of vascular remodeling via cAMP-mediated pathways .
-
Portal Hypertension: Reduction of hepatic vascular resistance in cirrhotic models .
Future Perspectives
Deuteration in Drug Design
Deuterated drugs like deutetrabenazine and deucravacitinib demonstrate the viability of isotopic engineering. For this compound, ongoing phase I trials aim to characterize deuterium’s impact on dose-response curves and metabolite profiles .
Targeted Delivery Systems
Nanoparticle encapsulation and inhalable formulations are under exploration to enhance pulmonary selectivity and minimize systemic side effects .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume